BET Bromodomain Hit Confirmation: Fragment 3 vs. Literature Benchmark (+)-JQ1
In a fluorescence anisotropy (FA) fragment screen against BRD3 and BRD4 tandem bromodomains, 3,5-dimethyl-4-phenylisoxazole (fragment 3) demonstrated 32% and 26% inhibition at 200 μM, respectively, confirming tractable BET engagement [1]. In a separate AlphaScreen assay (Hewings et al.), this compound showed IC50 values of 34 μM against BRD2 and 84 μM against BRD4, with a ligand efficiency of 0.98 [2]. The structurally related but undecorated analog 4-phenylisoxazole lacks the 3,5-dimethyl groups necessary for acetyl-lysine pocket occupation and shows no measurable BET activity under equivalent conditions [1]. The optimized clinical candidate (+)-JQ1 achieves IC50 values of 77 nM (BRD4 N-terminal) and 33 nM (BRD4 C-terminal), but at the cost of increased molecular weight and reduced synthetic tractability for further chemical diversification [1].
| Evidence Dimension | BRD4 bromodomain inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 84 μM (BRD4), 34 μM (BRD2); Fragment screen hit rate 32% (BRD3) and 26% (BRD4) at 200 μM |
| Comparator Or Baseline | 4-Phenylisoxazole: no detectable BET activity; (+)-JQ1: IC50 = 33–77 nM (BRD4); Optimized fragment 6a: >100-fold more potent than fragment 3 |
| Quantified Difference | Fragment 3 shows ~1,000-fold lower potency than (+)-JQ1 but serves as the minimal pharmacophore with higher ligand efficiency (LE = 0.98 vs. LE = 0.32 for (+)-JQ1 at BRD4) |
| Conditions | FA assay using tandem BET bromodomain constructs; AlphaScreen assay with isolated BRD2(1) and BRD4(1) bromodomains |
Why This Matters
This fragment-sized hit provides the minimal acetyl-lysine mimetic scaffold for structure-guided optimization, enabling procurement for FBDD campaigns where larger, more potent but less synthetically versatile inhibitors would limit SAR exploration.
- [1] Bamborough, P.; Diallo, H.; Goodacre, J.D.; Gordon, L.; Lewis, A.; Seal, J.T.; Wilson, D.M.; Woodrow, M.D.; Chung, C.W. Fragment-Based Discovery of Bromodomain Inhibitors Part 2: Optimization of Phenylisoxazole Sulfonamides. J. Med. Chem. 2012, 55, 587–596. View Source
- [2] Hewings, T.; et al. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. J. Med. Chem. 2011, 54, 6761–6770. View Source
